7-Hydroxy-2,4-heptanedione
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Overview
Description
7-Hydroxy-2,4-heptanedione is an organic compound with the molecular formula C7H12O3 It is a diketone with a hydroxyl group attached to the seventh carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Hydroxy-2,4-heptanedione can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-heptanedione with a hydroxylating agent under controlled conditions. For example, the hydroxylation of 2,4-heptanedione using hydrogen peroxide in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2,4-heptanedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2,4-heptanedione.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4-Heptanedione
Reduction: 7-Hydroxyheptanol
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
7-Hydroxy-2,4-heptanedione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving diketones.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,4-heptanedione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can undergo enzymatic reactions that lead to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Heptanedione: Lacks the hydroxyl group at the seventh carbon.
6-Methyl-2,4-heptanedione: Contains a methyl group at the sixth carbon.
2-Hydroxy-9-fluorenone: Contains a hydroxyl group but has a different core structure.
Properties
CAS No. |
57245-94-0 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
7-hydroxyheptane-2,4-dione |
InChI |
InChI=1S/C7H12O3/c1-6(9)5-7(10)3-2-4-8/h8H,2-5H2,1H3 |
InChI Key |
PVOGAQUJPPPZRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CCCO |
Origin of Product |
United States |
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